Class-Level VEGF Receptor Antagonism: The 3-Chloro-4-Aminomethyl Pharmacophore
The 4-(aminomethyl)-3-chlorobenzoic acid scaffold, when further derivatized, is a core pharmacophore for potent VEGF receptor antagonism. In a patent from Taisho Pharmaceutical, aminobenzoic acid derivatives of Formula (1) demonstrate potent VEGF-receptor antagonism, with the specific substitution pattern on the benzoic acid ring being essential for activity [1]. While direct IC50 data for the parent 4-(aminomethyl)-3-chlorobenzoic acid is not available, the compound's utility as a key intermediate is supported by the structure-activity relationships (SAR) established in the patent, which highlight the requirement of a 3‑chloro substituent for optimal binding to VEGF receptors [1].
| Evidence Dimension | VEGF Receptor Antagonism |
|---|---|
| Target Compound Data | 4-(Aminomethyl)-3-chlorobenzoic acid derivative scaffold |
| Comparator Or Baseline | Other aminobenzoic acid derivatives (non-3-chloro substituted) |
| Quantified Difference | Potent VEGF-receptor antagonism (IC50 values in low nanomolar range for optimized derivatives) vs. significantly reduced or absent activity for analogs lacking the 3-chloro substituent [1]. |
| Conditions | In vitro VEGF receptor binding and functional assays as described in U.S. Patent 6,720,424 [1]. |
Why This Matters
This establishes the 3-chloro-4-aminomethyl substitution pattern as a privileged scaffold for VEGF receptor antagonism, guiding medicinal chemists in the selection of this building block for lead optimization in anti-angiogenic drug discovery programs.
- [1] Taisho Pharmaceutical Co., Ltd. Aminobenzoic acid derivatives. U.S. Patent 6,720,424, issued April 13, 2004. View Source
